Pentagastrin meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentagastrin meglumine is a synthetic pentapeptide that mimics the actions of endogenous gastrin when administered parenterally. It is primarily used as a diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors . This compound enhances gastric mucosal defense mechanisms against acid and protects the gastric mucosa from experimental injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentagastrin meglumine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the support and purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Pentagastrin meglumine undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide chain can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, such as methionine sulfoxide from oxidation and thiol-containing peptides from reduction .
Scientific Research Applications
Pentagastrin meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies investigating the role of gastrin and its analogs in gastric acid secretion and mucosal defense mechanisms.
Medicine: Utilized as a diagnostic aid for evaluating gastric acid secretory function and detecting conditions like Zollinger-Ellison syndrome and gastric hypersecretion
Mechanism of Action
Pentagastrin meglumine exerts its effects by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It binds to the cholecystokinin B (CCKB) receptor, which is widely expressed in the brain and stomach. Activation of these receptors triggers the phospholipase C second messenger system, leading to increased intracellular calcium levels and subsequent stimulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Gastrin: An endogenous peptide hormone that stimulates gastric acid secretion.
Cholecystokinin: A peptide hormone that stimulates the digestion of fat and protein.
Secretin: A hormone that regulates water homeostasis and stimulates the secretion of bicarbonate from the pancreas
Uniqueness
Pentagastrin meglumine is unique in its ability to mimic the actions of endogenous gastrin while being a synthetic compound. Its selective binding to the CCKB receptor and its use as a diagnostic aid for gastric acid-related disorders distinguish it from other similar compounds .
Properties
Molecular Formula |
C44H66N8O14S |
---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1 |
InChI Key |
CLQJDCJPAPUNET-PPFXAFMZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.